molecular formula C7H3F2IO2 B2757334 2,3-Difluoro-5-iodobenzoic acid CAS No. 333780-74-8

2,3-Difluoro-5-iodobenzoic acid

Cat. No. B2757334
CAS RN: 333780-74-8
M. Wt: 284
InChI Key: HMKVHQOVPZBEQU-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-iodobenzoic acid is a chemical compound with the molecular formula C7H3F2IO2 . It has a molecular weight of 284 . It is used as a precursor molecule to generate ETD reagents via ESI followed by CID .


Synthesis Analysis

The synthesis of 2,3-Difluoro-5-iodobenzoic acid involves several steps. One method involves the use of N-iodosuccinimide and trifluoromethanesulfonic acid at 0 - 20℃ for 3 hours . Another method involves a multi-step reaction with LDA, I2, lithium 2,2,6,6-tetramethylpiperidine, and iPrMgCl .


Molecular Structure Analysis

The InChI code for 2,3-Difluoro-5-iodobenzoic acid is 1S/C7H3F2IO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) . This indicates the presence of iodine, fluorine, and carboxylic acid functional groups in the molecule.


Chemical Reactions Analysis

2,3-Difluoro-5-iodobenzoic acid can be used as a starting material in the synthesis of various other compounds . For example, it can be used in the preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid .

Scientific Research Applications

Synthesis of Related Compounds

Research has shown applications of compounds related to 2,3-Difluoro-5-iodobenzoic acid in various synthetic processes. For instance, Thierry Rausis and M. Schlosser (2002) explored the basicity gradient-driven migration of iodine, demonstrating the flexibility of iodine positioning in fluoroarene compounds, including 2,3-difluoro-4-iodobenzoic acid (Rausis & Schlosser, 2002). This research highlights the potential for creating a variety of iodine-substituted benzoic acids, which can be crucial for pharmaceutical and material science applications.

Applications in Microflow Processes

Q. Deng et al. (2015) reported the synthesis of 2,4,5-trifluorobenzoic acid using microflow processes, underscoring the potential of using similar methodologies for synthesizing related compounds like 2,3-Difluoro-5-iodobenzoic acid. This technique offers a highly efficient, scalable, and environmentally friendly approach to chemical synthesis, relevant for pharmaceutical and industrial applications (Deng et al., 2015).

Hypervalent Iodine Chemistry

Research on hypervalent iodine chemistry, such as the work by A. Yoshimura et al. (2016), has implications for the synthesis and application of 2,3-Difluoro-5-iodobenzoic acid. Hypervalent iodine compounds are used in various organic transformations, suggesting potential uses for 2,3-Difluoro-5-iodobenzoic acid in similar reactions (Yoshimura et al., 2016).

Cross-Coupling Reactions

F. Homsi et al. (2000) investigated the palladium-catalyzed cross-coupling reactions of aryl(fluoro)silanes with 4-iodobenzoic acid, releasing various biaryl carboxylic acids. Such cross-coupling reactions are essential in the synthesis of complex organic molecules, indicating possible roles for 2,3-Difluoro-5-iodobenzoic acid in synthesizing diverse biaryl structures (Homsi et al., 2000).

Oxidation Reactions

Another study by A. Yoshimura and V. Zhdankin (2016) on the use of benziodoxole triflate for the oxidation of sulfides showcases the broader field of oxidative chemistry where 2,3-Difluoro-5-iodobenzoic acid might find application. This study emphasizes the role of iodine compounds in facilitating selective oxidation reactions, relevant in both synthetic and industrial chemistry (Yoshimura & Zhdankin, 2016).

Mechanism of Action

Target of Action

It’s known that this compound is a key intermediate in the synthesis of certain pharmaceuticals .

Mode of Action

The exact mode of action of 2,3-Difluoro-5-iodobenzoic acid is not well-documented. As an intermediate in drug synthesis, its role may vary depending on the final compound it contributes to. More research is needed to elucidate its specific interactions with biological targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that storage conditions can affect the stability of the compound .

properties

IUPAC Name

2,3-difluoro-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKVHQOVPZBEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-5-iodobenzoic acid

Synthesis routes and methods I

Procedure details

2,3-Difluorobenzoic acid (5.0 g, 31.6 mmol) was dissolved in trifluoromethanesulfonic acid (25 ml), and N-iodosuccinimide (8.55 g, 38.0 mmol) was added by portions at 0° C. under an argon stream. The mixture was stirred at room temperature for 3 hrs., and the reaction solution was poured into sodium sulfite in ice water. The mixture was stirred and the precipitate was collected by filtration, washed with water and vacuum-dried to give an object product (7.5 g, yield 84%) as a pale-pink solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
8.55 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84%

Synthesis routes and methods II

Procedure details

A 500 mL, 3 neck round bottom flask, equipped with an overhead stirrer is charged with trifluoromethanesulfonic acid (100 g), cooled to 0-5° C. in an ice bath, and treated with 2,3-difluorobenzoic acid (18.96 g). To this mixture is added N-iodosuccinimide (32.4 g) portion-wise over a 10 min period. After an additional 3 min, the cooling bath is removed and the reaction mixture is allowed to warm to room temperature. After a total of 5 h, the reaction mixture is poured into 600 mL of vigorously stirred crushed ice/water containing 100 mL of 10% sodium sulfite solution. The beige colored precipitate is collected, washed with ice water and dried at 50° C. in a vacuum oven overnight to produce 28.2 g (83%) of the title compound. Physical characteristics: 1H NMR (CDCl3) δ10.35, 8.12, 7.76; MS (ESI−) m/z 283 (M−H)−.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
18.96 g
Type
reactant
Reaction Step Two
Quantity
32.4 g
Type
reactant
Reaction Step Three
Yield
83%

Synthesis routes and methods III

Procedure details

To a cold (0° C.), stirred solution of 4.74 g of 2,3-difluorobenzoic acid in 15.0 mL of trifluoromethanesulfonic acid is added in portions 8.1 g of powdered N-iodosuccinimide. Following the addition, the mixture is allowed to warm to room temperature, stirred for 5 h, then poured onto 200 mL of cracked ice containing 5 g of sodium bisulfite. The mixture is stirred well for 15 m, then filtered, and the solid washed well with water and dried under vacuum to provide 6.78 g of the title compound as a solid.
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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